Welcome to the BenchChem Online Store!
molecular formula C15H17NO2 B098210 4,4'-Dimethoxybenzhydrylamine CAS No. 19293-62-0

4,4'-Dimethoxybenzhydrylamine

Cat. No. B098210
M. Wt: 243.3 g/mol
InChI Key: HROGQYMZWGPHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08114877B2

Procedure details

Bis-(4-methoxy-phenyl)-methanone oxime (20 g, 77.82 mmol) is suspended in ammonia (450 mL) and ethanol (90 mL). Ammonium acetate (3.00 g, 38.91 mmol) is added followed by the portion-wise addition of zinc dust (25.29 g, 389.1 mmol). Once the addition is complete the reaction mixture is slowly heated to 50° C. When the effervescence has ceased the reaction mixture is refluxed for 4 hours. The reaction mixture is allowed to cool and ethyl acetate is added (250 mL). The reaction mixture is filtered through Celite® and the phases are separated. The organic layer dried is over MgSO4, filtered and the solvent removed in vacuo to give the title compound. 1H nmr (CDCl3, 400 MHz); 7.25 (d, 4H), 6.80 (d, 4H), 5.10 (s, 1H), 3.75 (s, 6H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five
Name
Quantity
25.29 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)=[N:10]O)=[CH:5][CH:4]=1.C([O-])(=O)C.[NH4+].C(OCC)(=O)C>N.C(O)C.[Zn]>[CH3:19][O:18][C:15]1[CH:14]=[CH:13][C:12]([CH:9]([NH2:10])[C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=NO)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
450 mL
Type
solvent
Smiles
N
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
25.29 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the phases are separated
CUSTOM
Type
CUSTOM
Details
The organic layer dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C1=CC=C(C=C1)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.